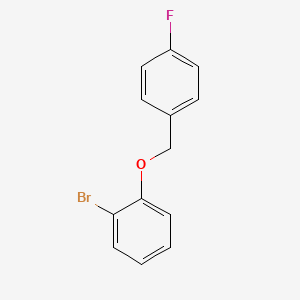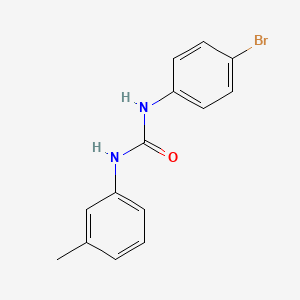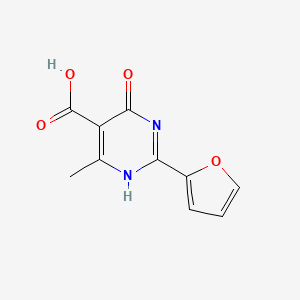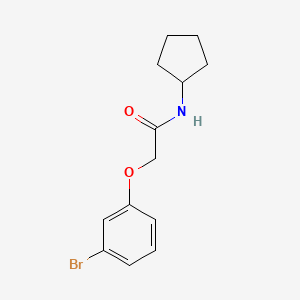![molecular formula C7H12N4OS2 B7807941 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B7807941.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which imparts them with unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide typically involves the following steps:
Preparation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of an alkali.
Formation of the Acetamide Derivative: The intermediate is then reacted with propylamine and chloroacetyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient formation of the desired compound. The process involves the use of large reactors, controlled temperature, and continuous monitoring to maintain the quality of the product.
化学反応の分析
Types of Reactions: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives at the sulfur or nitrogen atoms.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of thiadiazole derivatives has been explored in various studies. They have shown potential as enzyme inhibitors, which can be useful in the development of new drugs.
Medicine: Thiadiazole derivatives, including 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide, have been investigated for their therapeutic properties. They have shown promise in the treatment of diseases such as cancer, diabetes, and bacterial infections.
Industry: In the agricultural industry, thiadiazole derivatives are used as pesticides and herbicides due to their ability to inhibit the growth of pests and weeds.
作用機序
The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. The exact mechanism may vary depending on the biological system and the specific target involved.
類似化合物との比較
5-Amino-1,3,4-thiadiazole-2-thiol: A closely related compound that serves as an intermediate in the synthesis of the target compound.
N-Propylacetamide derivatives: Other acetamide derivatives with different substituents on the nitrogen atom.
Uniqueness: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and biological activity set it apart from other thiadiazole derivatives.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS2/c1-2-3-9-5(12)4-13-7-11-10-6(8)14-7/h2-4H2,1H3,(H2,8,10)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNYNXSMIUYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B7807869.png)












